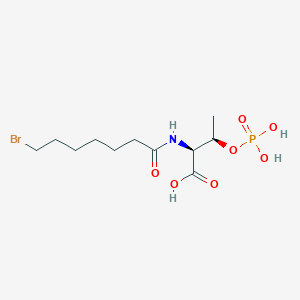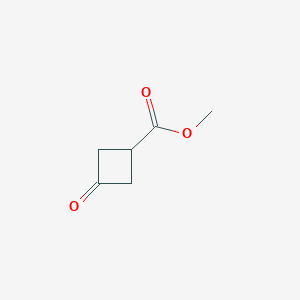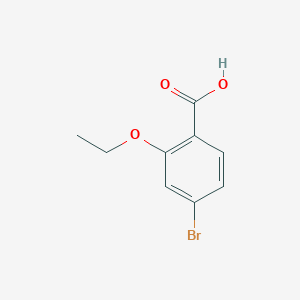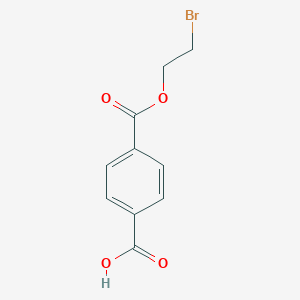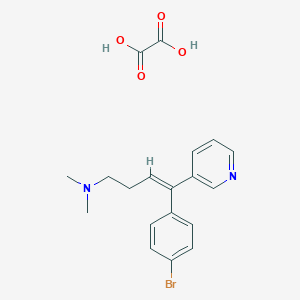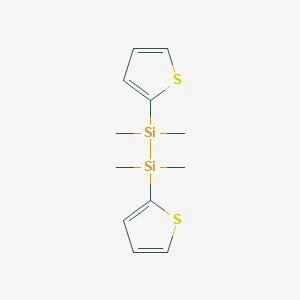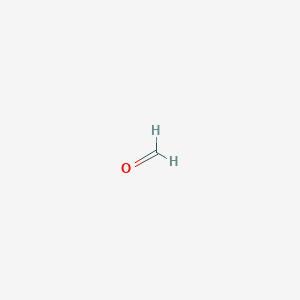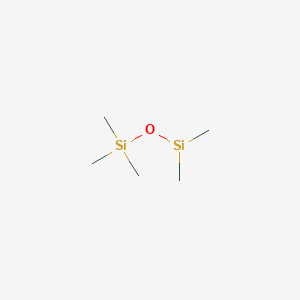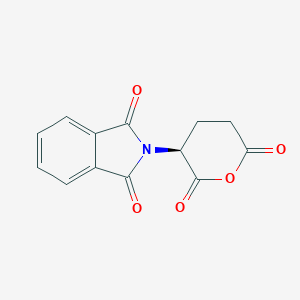![molecular formula C48H98N5O9P B044682 [3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate CAS No. 124076-29-5](/img/structure/B44682.png)
[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate, commonly known as PEPAH, is a synthetic lipid molecule that has gained significant attention in the scientific community due to its potential applications in drug delivery and gene therapy.
作用機序
PEPAH functions as a cationic lipid, meaning that it has a positive charge and can interact with negatively charged molecules such as DNA and RNA. When PEPAH is complexed with DNA or RNA, it forms a stable nanoparticle that can enter cells through endocytosis. Once inside the cell, the nanoparticle is taken up by the endosomes, and the acidic environment of the endosomes causes the PEPAH to release the DNA or RNA. The released DNA or RNA can then enter the nucleus and exert its therapeutic effect.
生化学的および生理学的効果
PEPAH has been shown to have low toxicity and high biocompatibility, making it a promising candidate for drug delivery and gene therapy. Additionally, it has been shown to enhance the cellular uptake and intracellular release of various drugs and genes, further supporting its potential as a therapeutic agent.
実験室実験の利点と制限
One of the major advantages of using PEPAH in lab experiments is its ability to improve the efficacy of current therapies by enhancing the cellular uptake and intracellular release of drugs and genes. Additionally, its low toxicity and high biocompatibility make it a safe and viable option for drug delivery and gene therapy. However, one of the limitations of using PEPAH in lab experiments is its complex synthesis method, which may limit its widespread use.
将来の方向性
There are several future directions for research on PEPAH, including exploring its potential applications in cancer therapy, investigating its ability to target specific cell types, and optimizing its synthesis method to make it more accessible for widespread use. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of PEPAH.
合成法
PEPAH is synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of hexadecanol with hexadecanoyl chloride to form hexadecanoyl chloride. In the second step, the hexadecanoyl chloride is reacted with 2-hydroxypropyl-phosphonic acid to form 2-hexadecanoyloxypropyl-phosphonic acid. In the third step, the 2-hexadecanoyloxypropyl-phosphonic acid is reacted with 2-aminoethoxyethanol to form 2-[2-(2-hexadecanoyloxypropoxy)ethoxy]ethylphosphonic acid. Finally, 2-[2-(2-hexadecanoyloxypropoxy)ethoxy]ethylphosphonic acid is reacted with 2,5-bis(3-aminopropylamino)pentanoic acid to form PEPAH.
科学的研究の応用
PEPAH has been extensively studied for its potential applications in drug delivery and gene therapy. It has been shown to enhance the cellular uptake and intracellular release of various drugs and genes, making it an attractive candidate for improving the efficacy of current therapies. Additionally, PEPAH has been shown to have low toxicity and high biocompatibility, further supporting its potential as a drug delivery and gene therapy agent.
特性
CAS番号 |
124076-29-5 |
|---|---|
製品名 |
[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
分子式 |
C48H98N5O9P |
分子量 |
920.3 g/mol |
IUPAC名 |
[3-[2-[2,5-bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C48H98N5O9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-46(54)59-42-44(62-47(55)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2)43-61-63(57,58)60-41-40-53-48(56)45(52-39-31-36-50)32-29-37-51-38-30-35-49/h44-45,51-52H,3-43,49-50H2,1-2H3,(H,53,56)(H,57,58) |
InChIキー |
KJGNQQFTDRTNRE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(CCCNCCCN)NCCCN)OC(=O)CCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(CCCNCCCN)NCCCN)OC(=O)CCCCCCCCCCCCCCC |
同義語 |
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamidospermine 1,2-dipalmitoylphosphatidylethanolamidospermine 1-DPPES |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



